Home > Products > Screening Compounds P125862 > hemoglobin A(2) Niigata
hemoglobin A(2) Niigata - 138341-53-4

hemoglobin A(2) Niigata

Catalog Number: EVT-1520419
CAS Number: 138341-53-4
Molecular Formula: C12H11F2N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemoglobin A(2) Niigata was first identified in three individuals from Japan, highlighting its regional prevalence. This variant falls under the broader classification of abnormal hemoglobins, which are categorized based on their structural differences from normal hemoglobin. Hemoglobin A(2) itself is composed of two alpha and two delta chains, and variants like Niigata arise from mutations that alter the amino acid sequence within these chains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hemoglobin A(2) Niigata can be analyzed through various biochemical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and identify different hemoglobin variants based on their charge and size. The specific mutation in Hemoglobin A(2) Niigata can be detected through genetic testing, which confirms the presence of the heterozygous mutation in the delta-globin gene .

The methodology for studying this variant typically involves:

  • Tryptic digestion: This process breaks down the delta chain into smaller peptides.
  • Reversed-phase HPLC: Used for separating these peptides to analyze their composition.
  • Amino acid analysis: To confirm the identity of the peptides and detect any substitutions .
Molecular Structure Analysis

Structure and Data

Structural Data

  • Molecular Weight: Approximately 15 kDa per chain.
  • Composition: Two alpha chains and two altered delta chains.
  • Mutation Location: Delta-globin gene at codon 1 (Valine → Alanine).
Chemical Reactions Analysis

Reactions and Technical Details

Mechanism of Action

Process and Data

The mechanism of action for Hemoglobin A(2) Niigata primarily involves its role in oxygen transport. The mutation affects how oxygen binds to hemoglobin, potentially altering its affinity for oxygen compared to normal hemoglobin. This can influence physiological responses during hypoxia or changes in metabolic demand.

Data suggests that individuals with this variant may experience altered oxygen delivery to tissues, although further studies are needed to fully elucidate these effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Similar to other hemoglobins; soluble in physiological conditions.
  • Stability: May be less stable than normal hemoglobin due to structural alterations.

Chemical Properties

Relevant analyses often involve comparing electrophoretic mobility between Hemoglobin A(2) Niigata and other variants using techniques like isoelectric focusing .

Applications

Scientific Uses

Hemoglobin A(2) Niigata has significant implications in clinical diagnostics, particularly in diabetes management. Its presence can lead to misleading interpretations of glycemic control due to falsely elevated hemoglobin A1c values when measured by certain methods. Therefore, awareness of this variant is crucial for healthcare providers interpreting laboratory results .

Additionally, ongoing research into abnormal hemoglobins continues to enhance our understanding of their roles in various pathophysiological conditions, potentially leading to improved diagnostic techniques and treatments for related disorders .

Introduction to Hemoglobin A2-Niigata

Hemoglobin A2-Niigata is a rare delta-globin chain variant characterized by a valine-to-alanine substitution at the first amino acid position of the δ-globin chain (δ1Val→Ala). This variant interferes with hemoglobin A1c (HbA1c) measurements via high-performance liquid chromatography (HPLC), leading to falsely elevated results. Unlike variants causing hematologic disease, Hb A2-Niigata is clinically silent but holds significance for diabetes diagnostics and population genetics [2] [5].

Biochemical Characterization of Hemoglobin A2

• Structure and Function of Normal Hb A2

Hb A2 (α2δ2) constitutes ~2–3% of adult hemoglobin. The δ-globin chain, encoded by the HBD gene (UniProt: P02042), shares 90% sequence homology with β-globin but exhibits lower heme affinity and stability [7]. Its primary clinical relevance lies in monitoring β-thalassemia, where Hb A2 levels elevate.

• Molecular Alteration in Hb A2-Niigata

The substitution δ1(NA1)Val→Ala disrupts the N-terminal acetylation site. Valine at this position is typically acetylated post-translationally; its replacement with alanine alters the protein’s electrostatic charge and chromatographic mobility [1] [3]. This causes the variant to co-elute with HbA1c during HPLC (Figure 1A–B), mimicking glycated hemoglobin [2] [5].

• Detection via Chromatographic Artifacts

In HPLC chromatograms (e.g., Tosoh HLC-723 G9), Hb A2-Niigata produces:

  • A shoulder-shaped peak preceding the HbA1c peak.
  • Shallow "fast valley" (FV) between LA1c+ and HbA1c fractions.The fast valley height rate (FVHR), calculated as:
FVHR(\%) = \frac{FVH}{(LA1c^{+}H + A1cH)/2} \times 100  

exceeds 30% in carriers (vs. <23% in controls), enabling screening with 100% sensitivity/specificity [3].

Table 1: Biochemical Properties of Hb A2 vs. Hb A2-Niigata

PropertyNormal Hb A2Hb A2-Niigata
Amino Acid Sequence (δ1)ValineAlanine
N-Terminal ModificationAcetylatedNon-acetylated
HPLC Elution PositionDistinct from HbA1cOverlaps with HbA1c
FVHR (%)<23>30
Glycation StatusNon-glycatedNon-glycated (mimics glycated)

Historical Discovery of Hemoglobin A2-Niigata

• Initial Identification

Discovered in 1991 by Harano et al., Hb A2-Niigata was identified in three non-diabetic Japanese individuals during routine Hb analysis in Niigata Prefecture. The variant was initially detected via abnormal HPLC peaks but did not elevate HbA1c values in early assays [1]. Genetic analysis confirmed a heterozygous GTG→GCG mutation at codon 1 of HBD [1] [5].

• Modern Re-Emergence

In 2020, three new cases were reported in patients undergoing diabetes screening:

  • A diabetic, a borderline diabetic, and a normoglycemic individual.All showed discordant HbA1c values:
  • HPLC: 11.3–12.7% (falsely high).
  • Immunoassay: 5.5–5.8% (normal) [2] [5].This highlighted Hb A2-Niigata’s interference with contemporary HPLC systems.

Table 2: Timeline of Hb A2-Niigata Discoveries

YearCasesDetection MethodKey Findings
19913 (Japan)HPLC (GHbII system)First identification; no HbA1c elevation
20203 (Japan)HPLC (HLC-723 G9)Falsely high HbA1c; genetic confirmation
20235 (Japan)FVHR metricDiagnostic screening protocol established

Clinical and Epidemiological Significance of Delta-Chain Variants

• Prevalence and Distribution

Hb A2-Niigata is concentrated in Japan, particularly Niigata Prefecture. However, its discovery in multiple unrelated individuals within a short period suggests broader, underdiagnosed prevalence [2] [5]. Globally, <50 δ-chain variants are documented, underscoring their rarity compared to α/β-chain variants [4].

• Impact on Diabetes Diagnosis

  • Misdiagnosis Risk: Falsely high HbA1c may lead to unnecessary antidiabetic therapy, risking hypoglycemia [5].
  • Resolution Strategies:
  • Confirm HbA1c with immunoassay or enzymatic methods.
  • Use alternative glycemic markers (e.g., glycated albumin, continuous glucose monitoring) [2] [4].

• Detection and Differentiation

Recommended diagnostic workflow:

  • Screen HPLC chromatograms for shallow FV and shoulder peaks.
  • Calculate FVHR—values >30% warrant genetic testing.
  • Sequence HBD to confirm GTG→GCG mutation [3] [5].

Table 3: Detection Methods for Hb A2-Niigata

MethodUtilityLimitations
HPLC with FVHRScreening; 100% sensitivity/specificityRequires specialized calculation
Genetic SequencingDefinitive diagnosisCost-prohibitive for screening
Immunoassay HbA1cRule out artifactual elevationDoes not identify the variant
Capillary ElectrophoresisSeparates variant from HbA1cLimited availability

Properties

CAS Number

138341-53-4

Product Name

hemoglobin A(2) Niigata

Molecular Formula

C12H11F2N3O2

Synonyms

hemoglobin A(2) Niigata

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.